2,1,3-Benzothiadiazole,4,5,6-trifluoro-
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Overview
Description
2,1,3-Benzothiadiazole,4,5,6-trifluoro- is a fluorinated derivative of benzothiadiazole, a bicyclic compound consisting of a benzene ring fused to a thiadiazole ring. This compound is known for its electron-deficient nature, making it a valuable building block in the synthesis of various organic semiconductors and optoelectronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole,4,5,6-trifluoro- can be synthesized through several methods. One common approach involves the nucleophilic substitution of a fluorinated precursor. For instance, a sixfold nucleophilic substitution with cyanide on a fluorinated precursor can yield the desired compound . Another method involves the reaction of o-phenylenediamine with thionyl chloride in pyridine, producing 2,1,3-benzothiadiazole, which can then be further fluorinated .
Industrial Production Methods
Industrial production of 2,1,3-Benzothiadiazole,4,5,6-trifluoro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole,4,5,6-trifluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, such as the sixfold nucleophilic substitution with cyanide.
Oxidation and Reduction: Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared.
Bromination: Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize derivatives like 4,7-dibromo-2,1,3-benzothiadiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium cyanide in DMF with 18-crown-6 as a catalyst.
Oxidation and Reduction: Various reducing agents can be used to convert the compound back to its precursor.
Bromination: Bromine or other brominating agents are used for bromination reactions.
Major Products Formed
Nucleophilic Substitution: 2,1,3-Benzothiadiazole-4,5,6-tricarbonitrile (TCNBT).
Bromination: 4,7-dibromo-2,1,3-benzothiadiazole.
Scientific Research Applications
2,1,3-Benzothiadiazole,4,5,6-trifluoro- has a wide range of applications in scientific research:
Organic Semiconductors: Used as an electron-deficient building block in the synthesis of n-type organic semiconductors for organic field-effect transistors (OFETs).
Optoelectronic Devices: Employed in the development of efficient organic optoelectronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.
Photovoltaic Applications: The compound’s fluorinated nature enhances its photovoltaic properties, making it suitable for use in solar cells.
Biological Applications:
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole,4,5,6-trifluoro- involves its electron-deficient nature, which allows it to participate in various electron transfer processes. The compound’s molecular structure facilitates electron injection and transport, making it an effective component in electronic devices . The electron-deficient nature of the compound also enables it to interact with various molecular targets and pathways, enhancing its functionality in different applications .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without fluorine substitution.
4,7-dibromo-2,1,3-benzothiadiazole: A brominated derivative used in the synthesis of larger molecules and conductive polymers.
2,1,3-Benzothiadiazole-4,5,6-tricarbonitrile (TCNBT): A cyanated derivative with enhanced electron affinity.
Uniqueness
2,1,3-Benzothiadiazole,4,5,6-trifluoro- is unique due to its trifluorinated structure, which imparts distinct electronic properties. The presence of fluorine atoms enhances the compound’s electron-deficient nature, making it more effective in electronic and optoelectronic applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6HF3N2S |
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Molecular Weight |
190.15 g/mol |
IUPAC Name |
4,5,6-trifluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HF3N2S/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H |
InChI Key |
UBQCYQZYXLDHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=NSN=C21)F)F)F |
Origin of Product |
United States |
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